(R)-1-(4-(Difluoromethoxy)phenyl)ethanol is a chiral compound characterized by its unique difluoromethoxy substitution on a phenyl ring. This compound falls under the category of secondary alcohols and is recognized for its potential applications in medicinal chemistry, particularly as a pharmacological agent. The structural features of this compound suggest it may interact with biological targets, making it a subject of interest in drug development.
The compound is classified as an organic compound belonging to the benzene and substituted derivatives class. It is categorized further as a secondary alcohol, indicating that the hydroxyl group is attached to a carbon that is itself bonded to two other carbon atoms. Its molecular formula is C9H10F2O2, and it can be represented structurally to highlight its functional groups and stereochemistry.
The synthesis of (R)-1-(4-(Difluoromethoxy)phenyl)ethanol can be achieved through various methods, often involving chiral resolution techniques. One common approach involves using lipase as a biocatalyst in dynamic kinetic resolution, which allows for the selective formation of the desired enantiomer from racemic mixtures.
This method has been noted for its environmental friendliness and high selectivity, making it suitable for industrial applications .
The molecular structure of (R)-1-(4-(Difluoromethoxy)phenyl)ethanol consists of a central ethanol moiety bonded to a phenyl group that carries a difluoromethoxy substituent. The stereochemistry at the chiral center is defined as R, which influences its biological activity.
This structure allows for specific interactions with biological targets due to its spatial arrangement and functional groups.
(R)-1-(4-(Difluoromethoxy)phenyl)ethanol can participate in various chemical reactions typical of alcohols:
These reactions are essential for modifying the compound's properties for specific applications in pharmaceuticals .
The mechanism of action for (R)-1-(4-(Difluoromethoxy)phenyl)ethanol primarily involves its interaction with biological receptors or enzymes. As an inhibitor of phosphodiesterase 4 (PDE4), it may modulate cellular signaling pathways related to inflammation and other physiological processes.
This mechanism highlights its potential therapeutic applications, particularly in treating inflammatory diseases .
(R)-1-(4-(Difluoromethoxy)phenyl)ethanol has several scientific applications:
The ongoing research into this compound indicates its relevance in both academic studies and practical pharmaceutical applications .
The asymmetric reduction of prochiral ketones represents the most direct route to enantiomerically enriched alcohols, with 4-(difluoromethoxy)acetophenone serving as the key precursor for (R)-1-(4-(difluoromethoxy)phenyl)ethanol. This compound (CAS# 83882-67-1, MW 186.155 g/mol) features a boiling point of 252.1±30.0°C and density of 1.2±0.1 g/cm³, with limited water solubility posing significant challenges for aqueous-based reduction systems [9]. Two principal catalytic strategies have emerged for its enantioselective reduction:
Transition Metal-Catalyzed Hydrogenation: Ruthenium complexes with chiral pseudo-dipeptide ligands enable efficient asymmetric transfer hydrogenation using 2-propanol as both solvent and hydrogen donor. These systems achieve excellent enantioselectivity (>95% ee) under mild conditions (25-40°C) through a metal-ligand bifunctional mechanism where the carbonyl oxygen coordinates to the ruthenium center while the ligand's nitrogen moiety delivers hydride. Yields typically exceed 90% at substrate concentrations up to 0.5M, though the difluoromethoxy group's electron-withdrawing nature necessitates careful ligand selection to maintain stereoselectivity [7].
Biocatalytic Reduction: Recombinant E. coli whole-cell systems expressing engineered carbonyl reductases (e.g., LXCAR-S154Y variant) achieve superior enantiocontrol (>99.9% ee) but face substrate solubility limitations. Innovative solvent engineering strategies overcome this barrier:
Table 1: Comparative Performance of Reduction Methods for (R)-1-(4-(Difluoromethoxy)phenyl)ethanol Synthesis
| Method | Catalyst/System | Substrate Conc. (mM) | Yield (%) | ee (%) | Time (h) | Key Advantage |
|---|---|---|---|---|---|---|
| Ru-transfer hydrogenation | Ru/(S)-pseudo-dipeptide | 500 | >90 | >95 | 12-24 | No cofactor requirement |
| Whole-cell (buffer) | E. coli/LXCAR-S154Y | 50 | 86.7 | >99.9 | 24 | High enantioselectivity |
| Whole-cell (IPA/buffer) | E. coli/LXCAR-S154Y | 100 | 99.1 | >99.9 | 3 | Enhanced solubility & kinetics |
| Whole-cell (Tween-20/NADES) | E. coli/LXCAR-S154Y | 200 | 91.5 | >99.9 | 18 | Ultra-high substrate loading |
Chiral transition metal complexes enable direct hydrogenation of the ketone precursor via H₂ activation, offering atom-economical routes to high-value enantiopure alcohols. The difluoromethoxy group's conformational flexibility significantly influences catalyst performance – its ability to adopt planar or orthogonal orientations relative to the aromatic ring modulates steric and electronic interactions at the catalytic metal center [5] [10].
Rhodium-Diphosphine Complexes: Chiral rhodium complexes with DuPhos or BINAP ligands achieve up to 98% ee in hydrogenations at 50-100 bar H₂ and 60°C. The catalytic cycle involves:
Iridium-P,N-Complexes: Bulky heteroditectic ligands (e.g., phosphine-oxazoline) provide complementary stereocontrol, particularly effective for ortho-substituted derivatives. Recent advances demonstrate:
Table 2: Organometallic Catalysts for Enantioselective Hydrogenation of 4-(Difluoromethoxy)acetophenone
| Catalyst System | Conditions (Temp, H₂) | ee (%) | Turnover Number | Ligand Electronic Parameter (cm⁻¹) |
|---|---|---|---|---|
| Rh-(R,R)-Et-DuPhos | 50°C, 50 bar | 98 | 1,200 | 2,038 (νCO) |
| Rh-(S)-BINAP | 60°C, 80 bar | 92 | 950 | 2,021 (νCO) |
| Ir-(S)-PHOX | 40°C, 100 bar | 96 | 5,000 | – |
| Ru-BINAP/diamine | 70°C, 70 bar | 88 | 800 | – |
The difluoromethoxy group (-OCF₂H) possesses unique physicochemical properties: hydrogen-bond donor capability (A = 0.10), dynamic lipophilicity (logP = 2.4), and conformational flexibility that distinguishes it from related -OCH₃ and -OCF₃ groups. These characteristics necessitate specialized synthetic approaches for its incorporation [5] [8] [10].
Late-Stage Difluoromethoxylation: Direct C-H functionalization strategies overcome limitations of early-stage installation:
Chiral Pool Derivatization: Enantiopure precursors circumvent asymmetric synthesis challenges:
Challenges in Stereoselective Installation: No direct catalytic asymmetric methods exist for creating chiral centers bearing -OCF₂H. Current solutions include:
Table 3: Difluoromethoxy Group Introduction Methods
| Strategy | Reagent/System | Substrate Scope | Yield (%) | Limitation |
|---|---|---|---|---|
| Radical C-H functionalization | Ru(bpy)₃Cl₂/BrCF₂CO₂Et | Electron-deficient arenes | 65-78 | Requires directing group |
| Electrophilic aromatics | PhSO(NTs)CF₂H | Electron-rich arenes | 55-70 | Moderate regioselectivity |
| Oxy-difluoromethylation | CuI/TMSCF₂H/Bu₄NF | Phenols | 75-92 | Epimerization risk at chiral centers |
| Deoxyfluorination | DAST or XtalFluor-M® | Aldehydes | 40-65 | Low functional group tolerance |
Engineered ketoreductases enable asymmetric synthesis through dynamic kinetic resolution (DKR), simultaneously resolving racemic substrates and recycling the undesired enantiomer. The LXCAR-S154Y carbonyl reductase expressed in E. coli BL21(DE3) exhibits exceptional activity toward 4-(difluoromethoxy)acetophenone (Vₘₐₓ = 15.7 μmol/min/mg, Kₘ = 2.4 mM) with complete si-face selectivity [2] [6].
Mechanism and Cofactor Recycling: The enzymatic reduction follows an ordered Bi-Bi mechanism:
Process Intensification Strategies:
Scale-Up Performance: Preparative-scale bioreduction (5 L reactor) delivers 92% isolated yield with 99.9% ee and <0.5% over-reduction byproducts. The optimized process eliminates costly chiral separations and reduces E-factor by 78% compared to chemical routes through water-based reaction media and biodegradable auxiliaries [2].
Table 4: Biocatalytic Synthesis Optimization Parameters
| Parameter | Buffer System | IPA/Buffer | Tween-20/NADES | Impact on Productivity |
|---|---|---|---|---|
| Substrate solubility | 12 mM | 100 mM | 200 mM | 16.7-fold increase |
| Membrane permeability | Low | Moderate | High | 4.3-fold rate enhancement |
| Cofactor regeneration | 5,000 TTN | 7,800 TTN | 12,500 TTN | Reduced cofactor cost |
| Space-time yield | 8.2 g/L/day | 24.7 g/L/day | 35.1 g/L/day | Smaller reactor footprint |
Comprehensive Compound Index
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: